molecular formula C3H8O<br>CH3CH2CH2OH<br>CH3CH2CH2OH<br>C3H8O B110389 Propanol CAS No. 142583-61-7

Propanol

Cat. No. B110389
M. Wt: 60.1 g/mol
InChI Key: BDERNNFJNOPAEC-UHFFFAOYSA-N
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Description

Propanol, also known as propyl alcohol, is a three-carbon alcohol with the molecular formula C3H8O . It is a colorless liquid that falls under the category of primary alcohols . There are two isomers of propanol – 1-propanol and 2-propanol, also known as isopropanol or rubbing alcohol .


Synthesis Analysis

The production of propanol, particularly 1-propanol, is commonly carried out through the hydroformylation of ethylene . This process, also known as the oxo process, involves the reaction of ethylene with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce propanal . The propanal is then reduced to propanol using hydrogen .


Molecular Structure Analysis

Propanol has the formula CH3CH2CH2OH . The OH group is present on the first C atom in n-propyl alcohol . It is characterized by its relatively low melting and boiling points compared to other alcohols .


Chemical Reactions Analysis

Being an alcohol, propanol exhibits typical alcohol characteristics. It is capable of forming esters, ethers, and other derived compounds . Under the influence of acids or specific catalysts, propanol can undergo dehydration to produce propene, an important industrial chemical . It also readily undergoes oxidation to produce propanoic acid .


Physical And Chemical Properties Analysis

Propanol is characterized by its relatively low melting and boiling points compared to other alcohols . It has a boiling point of around 97 degrees Celsius and a melting point of approximately -127 degrees Celsius . It is a volatile substance, presenting a moderate evaporation rate . Propanol is completely miscible in water, and can dissolve in many organic solvents as well .

Scientific Research Applications

Propanol in Photocatalytic Degradation and Adsorption

Propanol, particularly 1-propanol and 2-propanol, has been explored for its role in photocatalytic degradation and adsorption processes. For instance, TiO2 nanotubes synthesized using 1-propanol and 2-propanol showed enhanced performance in degrading Acid orange 7, a dye commonly found in wastewater. The degradation was attributed to the improved morphological structure and crystallinity of the nanotubes, resulting in better photodegradation performance and adsorption capabilities (Zulfiqar et al., 2020). Furthermore, the photochemical degradation of 1-propanol under mild oxidizing conditions has been studied, revealing the formation of carboxylic acids as byproducts, which opens avenues for chemical synthesis and environmental pollutant management (Ferreira Santos et al., 2019).

Propanol in Enhancing Hydrogen Storage

In the context of energy storage, particularly for hydrogen, propanol's behavior in clathrate hydrates has been investigated. It was found that 2-propanol might participate in clathrate formation, which is essential for understanding its impact on hydrate stability in petroleum exploration and production operations. The study provides insights into the thermodynamics of clathrate hydrates involving propanol, contributing to the development of more efficient energy storage solutions (Ostergaard et al., 2002).

Propanol as an Alternative Fuel

Propanol has been examined as an alternative fuel in internal combustion engines. Studies on diesel engines using propanol-diesel blends demonstrated changes in combustion parameters like cylinder gas pressure and ignition delay. The use of propanol-diesel blends led to a reduction in emissions like CO and NOx, indicating its potential as a cleaner fuel option (Muthaiyan & Gomathinayagam, 2016). Similarly, the performance of gasoline engines using propanol/gasoline blends was evaluated, showing improved fuel economy and reduced pollutant emissions, highlighting propanol's viability as a sustainable fuel alternative (Mourad & Mahmoud, 2018).

Safety And Hazards

Like many other alcohols, propanol can have harmful effects on human health if improperly handled . Exposure can lead to irritation of the eyes, skin, and respiratory system . In severe cases, it can result in central nervous system depression, leading to symptoms such as dizziness, confusion, and even unconsciousness .

Future Directions

While the future directions for propanol are not explicitly mentioned in the search results, it’s worth noting that propanol is often used as a solvent in the pharmaceutical industry due to its ability to dissolve a variety of substances . This suggests that propanol may continue to be an important compound in many industries.

Regarding the relevant papers, one paper presents experimental tests of a compression ignition engine, in which the conventional fuel, i.e., diesel, was partially replaced with propyl alcohol, i.e., a renewable biofuel . The study showed that propanol is a promising clean-burning oxygenated fuel component and fuel additive .

properties

IUPAC Name

propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERNNFJNOPAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O, Array, CH3CH2CH2OH
Record name N-PROPANOL
Source CAMEO Chemicals
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Record name 1-PROPANOL
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Record name 1-propanol
Source Wikipedia
URL https://en.wikipedia.org/wiki/1-propanol
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Record name propanol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Propan-1-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2021739
Record name 1-Propanol
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Molecular Weight

60.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

N-propanol appears as a clear colorless liquid with a sharp musty odor like rubbing alcohol. Flash point 53-77 °F. Autoignites at 700 °F. Vapors are heavier than air and mildly irritate the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, rubbing alcohols, soaps, window cleaners, acetone and other chemicals and products., Liquid, Colorless liquid with a mild, alcohol-like odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid, Colorless liquid with a mild, alcohol-like odor.
Record name N-PROPANOL
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Record name 1-Propanol
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Record name n-Propyl alcohol
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Record name Propyl alcohol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Propyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name N-PROPYL ALCOHOL (N-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0533.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

207 °F at 760 mmHg (USCG, 1999), 97.2 °C, 97 °C, 207 °F
Record name N-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1391
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propyl alcohol
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name N-PROPYL ALCOHOL (N-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/489
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0533.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

77 °F (USCG, 1999), 23 °C, 23 °C, 74 °F (closed cup), 22 °C (open cup), 15 °C c.c., 72 °F
Record name N-PROPANOL
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Propyl alcohol
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Record name N-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name N-PROPYL ALCOHOL (N-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/489
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0533.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Miscible (NIOSH, 2023), MISCIBLE WITH PROPYLENE GLYCOL, > 10% acetone, > 10% benzene, > 10% ether, For more Solubility (Complete) data for N-PROPANOL (6 total), please visit the HSDB record page., 1000.0 mg/mL, Solubility in water: miscible, 1 ml in 1 ml 95% alcohol (in ethanol), Miscible
Record name N-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1391
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03175
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Record name N-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000820
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Propyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name n-Propyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0533.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.803 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8053 @ 20 °C/4 °C, % IN "SATURATED" AIR: 2.7 (25 °C); DENSITY OF "SATURATED" AIR: 1.028 (AIR= 1) @ 25 °C; 1 MG/L= 408 PPM & 1 PPM= 2.45 MG/CU M @ 25 °C, 760 MM HG, Coefficient of cubical expansion: 9.56X10-7 at 0-94 °C; critical density: 0.2734; electrical conductivity: 2X10-3 mho/cm at 25 °C; specific heat: 0.586 cal/g/deg C at 25 °C; wt/gal: 6.7 lb at 20 °C, Heat capacity, liquid @ 25 °C = 141 J/mol-K; flash point, Tag open cup = 28.9 °C; autoignition temp = 371.1 °C; explosive limit, in air = 2.2 vol% (lower), 14.0 vol% (upper); electrical conductivity @ 25 °C = 2X10-8 mho; critical density = 0.275 g/cu-cm, Relative density (water = 1): 0.8, 0.800-0.805, 0.81
Record name N-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1391
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Propyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name N-PROPYL ALCOHOL (N-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/489
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0533.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.1 (Air = 1), Relative vapor density (air = 1): 2.1
Record name N-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

44.98 mmHg (USCG, 1999), 21.0 [mmHg], 21.0 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.0, 15 mmHg
Record name N-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1391
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Propyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Impurities

Sales specifications: water (0.1 wt%), acidity (0.003 wt% as acetic acid); 2-methylpentanal (10 ppm), Water (< or = 0.1 wt%); aldehydes (< or = 0.2 wt%); ethanol (< or = 10 mg/kg); methanol (< or = 100 mg/kg)
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Product Name

1-Propanol

Color/Form

Colorless liquid.

CAS RN

71-23-8
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Melting Point

-195.2 °F (USCG, 1999), -127 °C, -126.1 °C, -196 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propanol
Reactant of Route 2
Propanol
Reactant of Route 3
Propanol
Reactant of Route 4
Propanol
Reactant of Route 5
Propanol
Reactant of Route 6
Propanol

Citations

For This Compound
937,000
Citations
T Walther, JM François - Biotechnology advances, 2016 - Elsevier
… propanol yields, the breeding or identification of microorganisms with higher propanol tolerance, and the engineering of propanol … relevant microbial propanol production processes. …
Number of citations: 91 www.sciencedirect.com
PS Veloo, FN Egolfopoulos - Combustion and Flame, 2011 - Elsevier
… rates of non-premixed n-propanol and iso-propanol flames. It was shown through sensitivity … intermediates of n-propanol/air and iso-propanol/air flames. In iso-propanol/air flames there …
Number of citations: 144 www.sciencedirect.com
A Frassoldati, A Cuoci, T Faravelli, U Niemann… - Combustion and …, 2010 - Elsevier
… of n-propanol flames and iso-propanol flames are similar. … iso-propanol flames, while propanal is formed in n-propanol … propanol isomers, n-propanol and iso-propanol is carried out. …
Number of citations: 217 www.sciencedirect.com
EK Plyler - J. Res. Natl. Bur. Stand, 1952 - books.google.com
The infrared absorption spectra of methanol, ethanol, and n-propanol have been meas-ured with prism instruments. Studies have been made of the vapors and of several dilute …
Number of citations: 212 books.google.com
SA Larson, JA Widegren, JL Falconer - Journal of Catalysis, 1995 - Elsevier
… ) of 2-propanol on a thin catalyst film of titania (Degussa P25) in an annular reactor. Adsorbed 2-propanol was photocatalytically oxidized in the absence of gas-phase 2-propanol, and …
Number of citations: 249 www.sciencedirect.com
JM Ramos-Villaseñor… - Journal of The …, 2020 - iopscience.iop.org
Because of the necessity of carry out electrolysis reactions with considerable quantity of organic molecules, the balance between solubility of starting material, solution conductivity and …
Number of citations: 57 iopscience.iop.org
DW Davidson, RH Cole - The Journal of Chemical Physics, 1951 - pubs.aip.org
… , −45 to −90 in propylene glycol, and −80 to −140 in n‐propanol. The results for n‐propanol are described by the Debye equation, but the values for the other two require a modified …
Number of citations: 406 pubs.aip.org
RH Cole, DW Davidson - The Journal of Chemical Physics, 1952 - pubs.aip.org
Two dispersion regions in the liquid in addition to the primary dispersion have been measured at audio‐and radiofrequencies below −120C, which make small but significant …
Number of citations: 166 pubs.aip.org
R Tasar, C Wiegand, P Elsner - Contact dermatitis, 2021 - Wiley Online Library
… concentrations of n-propanol and isopropanol on previously … of n-propanol and the irritation potential of n-propanol and … of n-propanol and isopropanol, (iii) irritation effects of n-propanol …
Number of citations: 20 onlinelibrary.wiley.com
MV Johnson, SS Goldsborough, Z Serinyel… - Energy & …, 2009 - ACS Publications
… propanol (n-propanol and iso-propanol) have been studied in a shock tube. Ignition delay times for propanol/… for the n-propanol mixtures relative to iso-propanol at the conditions used in …
Number of citations: 162 pubs.acs.org

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